molecular formula C11H10BN3O3 B8070814 B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid

B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid

Cat. No.: B8070814
M. Wt: 243.03 g/mol
InChI Key: BGQDCAUEKBOHQY-UHFFFAOYSA-N
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Description

B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid is a boronic acid derivative characterized by a pyrazinylamino-carbamoyl group attached to a phenyl ring. The boronic acid moiety enables interactions with biological targets, such as enzymes or receptors, via reversible covalent bonding with hydroxyl groups (e.g., serine residues in enzymes). The pyrazinyl group may enhance hydrogen bonding and π-π stacking interactions, influencing target binding and solubility .

Properties

IUPAC Name

[4-(pyrazin-2-ylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BN3O3/c16-11(15-10-7-13-5-6-14-10)8-1-3-9(4-2-8)12(17)18/h1-7,17-18H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQDCAUEKBOHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=NC=CN=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The reaction conditions typically involve moderate temperatures and atmospheric pressure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .

Scientific Research Applications

B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group interacts with the metal catalyst, enabling the transfer of organic groups and the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Features and Substituent Effects

The target compound’s pyrazinylamino-carbamoyl group distinguishes it from analogs with alternative aromatic or aliphatic substituents:

  • Phenanthren-9-yl boronic acid (4) : Contains a polycyclic aromatic hydrocarbon (PAH) substituent, contributing to high lipophilicity but poor aqueous solubility, limiting in vitro assay reliability .
  • [4-[(Pyridin-2-yl)carbamoyl]phenyl]boronic Acid : Incorporates a pyridine ring, which may enhance metal coordination and solubility in polar solvents .
Table 1: Substituent Impact on Key Properties
Compound Key Substituent Solubility Bioactivity Relevance
Target Compound Pyrazinylamino-carbamoyl Moderate* Potential enzyme inhibition
Phenanthren-9-yl boronic acid (4) Phenanthrene Low (precipitates) Antiproliferative (IC50: 0.225 µM)
4-(2-Methoxyethylaminocarbonyl)benzeneboronic Acid Methoxyethyl-carbamoyl High Improved pharmacokinetics
[4-[(Pyridin-2-yl)carbamoyl]phenyl]boronic Acid Pyridinyl-carbamoyl Moderate Metal-binding applications

*Inferred from structural analogs.

Solubility and Stability

Solubility is critical for in vivo efficacy:

  • PAH-Substituted Analogs (e.g., pyren-1-yl boronic acid (3)) : Exhibit precipitation in RPMI medium, rendering them unsuitable for in vitro testing despite predicted solubility profiles .
  • Polar-Substituted Analogs (e.g., B3 Schiff base derivative): Soluble in ethanol and DMSO, facilitating biological testing .
  • Trifluoromethyl-Substituted Derivatives : Enhanced membrane permeability due to fluorine’s electronegativity, though solubility varies with substituent placement .
Antiproliferative Effects
  • Phenanthren-9-yl boronic acid (4) : IC50 = 0.225 µM in cell viability assays, likely due to PAH-induced DNA intercalation .
  • cis-Stilbene Boronic Acids (e.g., 13c) : Inhibit tubulin polymerization (IC50 = 21–22 µM) and cancer cell growth (IC50 = 0.48–2.1 µM) via apoptosis induction .
Enzyme Inhibition
  • Chiral α-Amido-β-Triazolylethaneboronic Acids : Potent β-lactamase inhibitors (Ki = 0.004–0.008 µM) via covalent binding to serine residues .
  • Fungal HDAC Inhibitors: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation at 1 µM, outperforming trichostatin A .
Table 2: Bioactivity Comparison
Compound Target Activity (IC50/Ki) Mechanism
Phenanthren-9-yl boronic acid (4) Cancer cells 0.225 µM DNA intercalation
cis-Stilbene 13c Tubulin 21 µM Polymerization inhibition
Chiral α-Amido-β-Triazolylethaneboronic Acid β-Lactamase 0.004 µM Serine residue binding
Target Compound* Enzymes (hypothetical) N/A Boronic acid-mediated inhibition

*Mechanism inferred from structural analogs.

Biological Activity

B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid is a compound of significant interest in biomedical research, particularly due to its potential therapeutic applications. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}BNO3_3
  • Molecular Weight : 233.04 g/mol
  • CAS Number : Not specified in the search results.

The compound features a boronic acid functional group, which is known to interact with biological molecules, influencing various biochemical pathways.

Anticancer Activity

Research indicates that boronic acids can exhibit cytotoxic effects against cancer cells. A study focused on several boronic compounds, including derivatives similar to this compound, demonstrated significant anticancer activity:

  • Cell Lines Tested : Human prostate cancer cells (PC-3) and mouse fibroblast cells (L929).
  • Concentration Range : 0.5 µM to 5 µM.
  • Results :
    • At 5 µM, cell viability in PC-3 was reduced to approximately 33%, while L929 cells maintained about 95% viability, indicating selective toxicity towards cancer cells .

Antimicrobial Activity

The antimicrobial properties of boronic acids have been documented against various pathogens. In a comparative study:

  • Microorganisms Tested : Staphylococcus aureus, Escherichia coli, Candida albicans, and others.
  • Inhibition Zones : Ranged from 7 mm to 13 mm depending on the specific compound and microorganism.
  • Notable Findings : Compounds similar to this compound showed effective inhibition against Staphylococcus aureus, suggesting potential for use in treating bacterial infections .

Antioxidant Activity

Boronic acids have also been evaluated for their antioxidant properties:

  • Methods Used : Various assays including DPPH and ABTS.
  • Results : Compounds demonstrated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol. This suggests that this compound may help mitigate oxidative stress in biological systems .

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A series of boronic compounds were synthesized and tested for their effects on prostate cancer cells. The findings indicated that specific structural modifications enhanced cytotoxicity while preserving the viability of healthy cells .
  • Antimicrobial Efficacy :
    • A comparative analysis of boronic compounds showed promising results against drug-resistant strains of bacteria. The study highlighted the potential of these compounds as alternatives to traditional antibiotics .
  • Antioxidant Properties :
    • Research demonstrated that boronic acids could effectively scavenge free radicals, providing insights into their role in preventing oxidative damage in cells .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell TypeConcentration RangeEffect Observed
AnticancerPC-3 (Prostate Cancer Cells)0.5 - 5 µMCell viability reduced to 33% at 5 µM
AntimicrobialStaphylococcus aureusN/AInhibition zones 7 - 13 mm
AntioxidantN/AN/ASignificant scavenging activity

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